Product packaging for 4-(2-Methoxyphenyl)-4-oxobutyric acid(Cat. No.:CAS No. 103987-16-2)

4-(2-Methoxyphenyl)-4-oxobutyric acid

Cat. No.: B023095
CAS No.: 103987-16-2
M. Wt: 208.21 g/mol
InChI Key: IBALGUDKXXOXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview: 4-(2-Methoxyphenyl)-4-oxobutyric acid (CAS No: 103987-16-2) is a high-purity organic carboxylic acid with the molecular formula C 11 H 12 O 4 and a molecular weight of 208.21 g/mol. This compound serves as a valuable synthetic intermediate and active research chemical in various fields. Research Applications and Value: Oncology and Cancer Research: This compound is a key precursor in the synthesis of novel kynurenine analogs that have demonstrated significant antiproliferative and proapoptotic properties in scientific studies. Research on HT-29 human colon cancer cells shows that such synthetic derivatives can exhibit even higher anticancer activity than melatonin , making them promising for developing new oncological therapeutics . Organic Synthesis and Medicinal Chemistry: As a bifunctional building block , it contains both a carboxylic acid and a ketone group, enabling its use in Friedel-Crafts acylations and other reactions to synthesize more complex heterocyclic structures and pharmaceutical intermediates . Mechanism of Action: While the exact mechanism of the parent compound is context-dependent, its synthetic kynurenine analogs are studied for their involvement in modulating oxidative stress and reducing nitric oxide production in cancer cells. This suggests that the oncostatic properties are linked to antioxidative and anti-inflammatory pathways , with potential interactions at the nuclear receptor level . Quality and Compliance: Supplied with a Certificate of Analysis, this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B023095 4-(2-Methoxyphenyl)-4-oxobutyric acid CAS No. 103987-16-2

Properties

IUPAC Name

4-(2-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBALGUDKXXOXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601711
Record name 4-(2-Methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103987-16-2
Record name 4-(2-Methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The Claisen condensation route is a foundational method for synthesizing 4-(2-Methoxyphenyl)-4-oxobutyric acid. This approach involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, typically sodium ethoxide (NaOEt), to form a β-keto ester intermediate. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group.

Key Reaction Steps:

  • Enolate Formation : Ethyl acetoacetate is deprotonated by NaOEt, generating an enolate ion.

  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of 2-methoxybenzaldehyde, forming a tetrahedral intermediate.

  • Elimination : Loss of a hydroxide ion yields the β-keto ester intermediate, ethyl 4-(2-methoxyphenyl)-4-oxo-2-butenoate .

Hydrolysis to Carboxylic Acid

The β-keto ester intermediate undergoes acidic hydrolysis to yield the target compound. Concentrated hydrochloric acid (HCl) is commonly used to cleave the ester group, converting it into a carboxylic acid.

Reaction Conditions:

  • Temperature : 80–100°C

  • Duration : 4–6 hours

  • Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate.

Yield : ~70–75% after purification via recrystallization from ethanol.

Friedel-Crafts Acylation Approach

Acylation of 2-Methoxybenzene

An alternative method employs Friedel-Crafts acylation to introduce the oxobutyric acid moiety directly onto the aromatic ring. Succinic anhydride serves as the acylating agent, with aluminum chloride (AlCl₃) as the Lewis catalyst.

Reaction Scheme:

2-Methoxybenzene+Succinic AnhydrideAlCl34-(2-Methoxyphenyl)-4-oxobutyric Acid\text{2-Methoxybenzene} + \text{Succinic Anhydride} \xrightarrow{\text{AlCl}_3} \text{this compound}

Optimized Conditions:

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C (to minimize side reactions)

  • Molar Ratio : 1:1.2 (aryl compound to succinic anhydride).

Post-Reaction Processing

The crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) to remove unreacted starting materials and polymeric byproducts.

Yield : ~65–70%.

Aldol Condensation Followed by Oxidation

Aldol Reaction with Acetone

This method begins with an aldol condensation between 2-methoxybenzaldehyde and acetone in a basic medium. Sodium hydroxide (NaOH) facilitates enolate formation, leading to the β-hydroxy ketone intermediate.

Intermediate Isolation :
The β-hydroxy ketone is isolated via vacuum filtration and washed with cold water to remove excess base.

Oxidation to Oxobutyric Acid

The β-hydroxy ketone is oxidized using potassium permanganate (KMnO₄) in acidic conditions. The reaction converts the secondary alcohol to a ketone and introduces the carboxylic acid group.

Reaction Conditions:

  • Oxidizing Agent : KMnO₄ (2 equivalents)

  • Solvent : Dilute sulfuric acid (H₂SO₄)

  • Temperature : 60–70°C.

Yield : ~60–65% after recrystallization from methanol.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing side product formation.

Key Advantages:

  • Temperature Control : Maintains exothermic reactions at optimal ranges.

  • Mixing Efficiency : Enhances reactant contact, improving conversion rates.

Purification and Quality Control

  • Recrystallization : Ethanol or methanol is used for large-scale recrystallization, achieving >98% purity.

  • Chromatographic Analysis : HPLC with a C18 column and UV detection (λ = 254 nm) ensures compliance with pharmaceutical standards.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Claisen Condensation70–75%>95%ModerateHigh
Friedel-Crafts Acylation65–70%>93%HighModerate
Aldol-Oxidation60–65%>90%LowLow

Key Observations:

  • The Claisen method offers the best balance of yield and scalability for industrial applications.

  • Friedel-Crafts acylation requires stringent temperature control but is advantageous for regioselectivity.

Challenges and Optimization Strategies

Solubility Issues

The intermediate β-keto ester exhibits limited solubility in aqueous media. Solutions include:

  • Co-Solvents : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) improve dissolution during hydrolysis.

  • Surfactants : Addition of Triton X-100 enhances mixing in biphasic systems.

Byproduct Formation

  • Polymerization : Minimized by using low temperatures and inert atmospheres.

  • Over-Oxidation : Controlled by stoichiometric use of KMnO₄ and rapid quenching.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium ethoxide in ethanol

Major Products

    Oxidation: 4-(2-Hydroxyphenyl)-4-oxobutyric acid

    Reduction: 4-(2-Methoxyphenyl)-4-hydroxybutyric acid

    Substitution: 4-(2-Ethoxyphenyl)-4-oxobutyric acid

Scientific Research Applications

Overview

4-(2-Methoxyphenyl)-4-oxobutyric acid, also known as veratraldehyde acetic acid, is a significant compound in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. Its versatile nature allows it to serve as a key intermediate in the development of various biologically active molecules.

Chemical Synthesis Applications

Key Roles:

  • Building Block for Pharmaceuticals: This compound is utilized in synthesizing diverse pharmaceutical agents. It can be modified to introduce specific functional groups that enhance the pharmacological properties of drug candidates .
  • Synthesis of Agrochemicals: It plays a role in creating agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture .
  • Production of Specialty Chemicals: The compound is also involved in the synthesis of flavors, fragrances, and other specialty chemicals, showcasing its broad applicability in various chemical industries .

This compound exhibits several biological activities, making it a candidate for therapeutic applications.

Potential Therapeutic Effects:

  • Anti-inflammatory Properties: Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, which may reduce inflammation in various biological models. For instance, studies have shown significant reductions in edema in animal models treated with this compound.
  • Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways. This property positions it as a potential chemotherapeutic agent.

Anti-inflammatory Activity

A controlled experiment involved administering this compound to mice with induced paw edema. The results demonstrated a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Anticancer Activity Assessment

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The findings suggest its potential as an anticancer therapeutic, warranting further investigation into its mechanisms and efficacy.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following structurally related compounds exhibit variations in aryl substituents, chain modifications, or functional groups, leading to distinct properties and applications:

  • 4-(2-Aminophenyl)-4-oxobutyric acid (4OB): Substituted with an amino group, this compound acts as a competitive inhibitor of 3-hydroxykynurenine transaminase (HKT) in Aedes aegypti and Anopheles gambiae mosquitoes, with binding energy studies highlighting its specificity .
  • 4-(4-Chlorophenyl)-4-oxobutyric acid methyl ester : The chloro substituent and esterification of the carboxylic acid group enhance lipophilicity, making it suitable as a synthetic intermediate in pharmaceutical manufacturing .
  • 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid: The α,β-unsaturated ketone introduces conjugation, enabling reactivity in cyclization or Michael addition reactions, as demonstrated in heterocyclic compound synthesis .
  • 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxobutyric acid: A sulfonamide-linked pyrimidine group facilitates HPLC analysis under reverse-phase conditions, with a LogP of 0.740 indicating moderate hydrophobicity .

Research Findings and Functional Insights

  • Synthetic Utility: The α,β-unsaturated ketone in 4-(4-bromophenyl)-4-oxo-but-2-enoic acid enables efficient cyclization reactions, forming pyridazinone derivatives for drug discovery .
  • Analytical Applications: Complex derivatives like 4-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxobutyric acid are separable via reverse-phase HPLC, aiding in purity assessment during pharmaceutical synthesis .
  • Safety Profiles : Compounds such as 4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid are documented in safety data sheets (SDS), highlighting hazards like eye irritation and aquatic toxicity, which inform handling protocols .

Biological Activity

4-(2-Methoxyphenyl)-4-oxobutyric acid is an organic compound characterized by a methoxy group attached to a phenyl ring, linked to a butyric acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of cancer research and anti-inflammatory applications. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential therapeutic applications.

Structure and Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzaldehyde with malonic acid under basic conditions, often employing sodium hydroxide or potassium carbonate as catalysts in solvents like ethanol or methanol. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation.

Target Enzymes

The primary target of this compound is the enzyme 2-hydroxychromene-2-carboxylate isomerase . The compound interacts with this enzyme, inducing biochemical reactions that may contribute to its observed biological effects. Notably, it plays a role in the Suzuki–Miyaura coupling , a significant reaction in organic synthesis that forms carbon-carbon bonds.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. A notable study demonstrated that organoboron compounds, including this compound, exhibit significant repression of tumor growth in vitro. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)25Induction of apoptosis
MCF-7 (Breast Cancer)30Inhibition of cell proliferation
A549 (Lung Cancer)20Modulation of apoptotic pathways

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential utility in treating inflammatory diseases.

Case Study 1: In Vitro Evaluation

A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The study reported an IC50 value of approximately 25 µM for HeLa cells, indicating potent anticancer activity .

Case Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that administration of this compound led to reduced tumor sizes compared to control groups. The results indicated that the compound could effectively inhibit tumor growth through mechanisms involving both direct cytotoxic effects and modulation of immune responses .

Research Findings and Future Directions

The ongoing research into this compound highlights its potential as a multi-faceted therapeutic agent. Future studies are expected to focus on:

  • Mechanistic Studies : Further elucidating the precise molecular pathways affected by this compound.
  • Combination Therapies : Investigating its efficacy in combination with other chemotherapeutic agents.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human populations.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-(2-Methoxyphenyl)-4-oxobutyric acid, and how can reaction conditions be optimized for lab-scale production?

  • Methodology : The compound can be synthesized via Knoevenagel condensation using 2-methoxybenzaldehyde and ethyl acetoacetate under alkaline conditions (e.g., NaOH or piperidine as a catalyst). Hydrolysis of the intermediate followed by decarboxylation yields the final product. Optimization involves adjusting reaction temperature (80–100°C), solvent choice (ethanol or DMF), and catalyst loading (5–10 mol%) to improve yield (typically 60–75%) .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity using HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Techniques :

  • NMR : 1H^1H NMR (DMSO-d6, δ 3.85 ppm for methoxy group, δ 8.05 ppm for aromatic protons) and 13C^{13}C NMR (δ 168.5 ppm for ketone carbonyl).
  • FTIR : Peaks at 1720 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C-O of methoxy).
  • Mass Spectrometry : ESI-MS (m/z 209.1 [M+H]+^+) .
    • Physicochemical Data : LogP ~1.8 (predicted via ChemDraw), solubility in DMSO (~50 mg/mL), and melting point ~145–148°C .

Q. What analytical techniques are recommended for assessing purity and identifying impurities in this compound?

  • HPLC : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (60:40) + 0.1% formic acid. Retention time ~6.2 min. Detect impurities (e.g., unreacted intermediates) at <1% .
  • TGA/DSC : Assess thermal stability (decomposition onset ~200°C) to ensure suitability for high-temperature reactions .

Advanced Research Questions

Q. How does the methoxy substituent influence the compound’s reactivity and interactions in biological systems?

  • Mechanistic Insight : The electron-donating methoxy group enhances aromatic ring stability and directs electrophilic substitution to the ortho/para positions. In biological systems, it may increase lipophilicity, improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) suggest potential binding to enzymes like cyclooxygenase (COX) via hydrogen bonding with the ketone group .
  • Experimental Validation : Compare bioactivity with analogs (e.g., 4-(4-Methylphenyl)-4-oxobutyric acid) using enzyme inhibition assays (IC50_{50} values) and cytotoxicity screens (MTT assay on cancer cell lines) .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Approach :

Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects.

Metabolite Profiling : Use LC-MS to identify active metabolites generated in different biological matrices.

Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., ester or amide analogs) to pinpoint functional groups responsible for divergent activities .

  • Case Study : Fluorophenyl analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutyric acid) show COX-2 inhibition (IC50_{50} ~5 µM), while methoxy derivatives may target kynurenine pathways .

Q. How can researchers design experiments to explore this compound’s role in synthesizing complex organic molecules?

  • Synthetic Applications :

  • As a Building Block : React with hydrazines to form hydrazones for Schiff base synthesis or with Grignard reagents to extend the carbon chain.
  • Cross-Coupling : Use Suzuki-Miyaura coupling (Pd catalysis) to introduce aryl groups at the ketone position .
    • Case Study : The compound’s ketone group was leveraged to synthesize 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid, a potential kinase inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyphenyl)-4-oxobutyric acid
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyphenyl)-4-oxobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.